![molecular formula C5H5F7O B3031467 1H,1H-Heptafluorobutyl methyl ether CAS No. 376-98-7](/img/structure/B3031467.png)
1H,1H-Heptafluorobutyl methyl ether
Overview
Description
1H,1H-Heptafluorobutyl methyl ether is a substance used in laboratory chemicals and for the manufacture of substances. It is also used in scientific research and development . The CAS number for this substance is 376-98-7 . The molecular formula is C5H5F7O .
Molecular Structure Analysis
The molecular structure of 1H,1H-Heptafluorobutyl methyl ether is represented by the formula C5H5F7O . The InChI code for this substance is 1S/C5H5F7O/c1-13-2-3 (6,7)4 (8,9)5 (10,11)12/h2H2,1H3 .Physical And Chemical Properties Analysis
1H,1H-Heptafluorobutyl methyl ether has a molecular weight of 214.08 . It is a liquid at room temperature . The density of this substance is 1.39 .Scientific Research Applications
Enhanced Anti-Bacterial Adhesion Effect
Studies have investigated the use of 1H,1H-Heptafluorobutyl methyl ether in dental materials. When partially replacing other monomers, such as SR833s, it enhances the anti-bacterial adhesion effect. The compound’s fluorinated moiety reduces surface free energy, inhibiting bacterial colonization on dental restorations .
Safety and Hazards
1H,1H-Heptafluorobutyl methyl ether is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1H,1H-Heptafluorobutyl methyl ether. For instance, its volatility could lead to rapid evaporation in certain environments, reducing its availability. Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-4-methoxybutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F7O/c1-13-2-3(6,7)4(8,9)5(10,11)12/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBVOEGCTVLBQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591585 | |
Record name | Methyl 2H,2H-perfluorobutyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H-Heptafluorobutyl methyl ether | |
CAS RN |
376-98-7 | |
Record name | Methyl 2H,2H-perfluorobutyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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